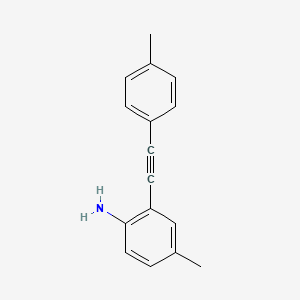

4-Methyl-2-(p-tolylethynyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4-methyl-2-[2-(4-methylphenyl)ethynyl]aniline |

InChI |

InChI=1S/C16H15N/c1-12-3-6-14(7-4-12)8-9-15-11-13(2)5-10-16(15)17/h3-7,10-11H,17H2,1-2H3 |

InChI Key |

WKNKZQSHSHXDMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)C)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 4-Methyl-2-(p-tolylethynyl)aniline, ¹H and ¹³C NMR are fundamental tools for mapping the proton and carbon frameworks.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

The aromatic region would be complex due to the substitution patterns. The protons on the aniline (B41778) ring (positions 3, 5, and 6) and the p-tolyl ring would appear as doublets and singlets, with their chemical shifts influenced by the electron-donating amine and methyl groups and the anisotropic effect of the alkyne bridge. Based on data from related structures like p-toluidine (B81030) and 2-chloro-4-methylaniline, the aromatic protons are expected in the range of δ 6.6-7.5 ppm. chemicalbook.comchemicalbook.com The two methyl groups, one on the aniline ring and one on the tolyl ring, would likely appear as sharp singlets around δ 2.2-2.5 ppm. rsc.orgchemicalbook.com The amine protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed between δ 3.5-4.5 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Aniline Ring) | 6.6 – 7.2 | m |

| Aromatic-H (Tolyl Ring) | 7.1 – 7.5 | m (d, d) |

| Amine (-NH₂) | 3.5 – 4.5 | br s |

| Methyl (-CH₃, Aniline) | ~2.3 | s |

| Methyl (-CH₃, Tolyl) | ~2.4 | s |

Predicted values are based on analogous compounds. chemicalbook.comchemicalbook.comrsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. With a molecular formula of C₁₆H₁₅N, this compound is expected to show 16 distinct signals in a proton-decoupled ¹³C NMR spectrum, assuming no coincidental overlap of peaks. guidechem.com

The two sp-hybridized carbons of the ethynyl (B1212043) (alkyne) group are particularly characteristic, typically resonating in the δ 80-100 ppm range. nih.gov The aromatic carbons would appear between δ 110-150 ppm. The carbon attached to the nitrogen atom (C-2) would be shifted downfield due to the electronegativity of nitrogen, while the carbons bearing methyl groups would also show distinct shifts. researchgate.netspectrabase.com The methyl carbons themselves are expected to appear upfield, typically around δ 20-22 ppm. rsc.org Analysis of ¹³C NMR data from similar anilines and substituted alkynes confirms these expected ranges. researchgate.netspectrabase.comrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 – 150 |

| Aromatic C-H & C-C | 110 – 140 |

| Alkyne (C≡C) | 80 – 100 |

| Methyl (-CH₃) | 20 – 22 |

Predicted values are based on analogous compounds. rsc.orgnih.govresearchgate.netspectrabase.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₆H₁₅N), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. guidechem.com Finding a measured mass that matches the calculated mass to four or five decimal places provides definitive confirmation of the compound's elemental composition, a critical piece of data for any newly synthesized molecule. rsc.org

HPLC-MS for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method is exceptionally useful for monitoring the progress of chemical reactions, such as the Sonogashira coupling used to synthesize diarylacetylenes like this compound. acs.orgacs.orglibretexts.org

By taking small aliquots from a reaction mixture over time, a researcher can use HPLC-MS to track the disappearance of starting materials and the appearance of the desired product. The HPLC component separates the different compounds in the mixture, and the mass spectrometer provides their molecular weights, confirming their identities. waters.com This allows for precise determination of reaction completion and can help identify the formation of any byproducts, aiding in the optimization of reaction conditions. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 P Tolylethynyl Aniline

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

The proximate positioning of the amine and alkyne functionalities is conducive to intramolecular cyclization, a key strategy in the synthesis of nitrogen-containing heterocycles. These reactions can be promoted by various catalytic systems, including metals and acids, and often proceed with high regioselectivity and efficiency.

Intramolecular Aminocyclization Pathways of 2-Alkynylanilines

The intramolecular hydroamination of 2-alkynylanilines, such as 4-Methyl-2-(p-tolylethynyl)aniline, is a fundamental process for the synthesis of indole (B1671886) derivatives. This reaction involves the addition of the N-H bond of the aniline's amino group across the carbon-carbon triple bond. The cyclization can proceed via two main regioselective pathways: a 5-exo-dig closure to form a five-membered ring (indole) or a 6-endo-dig closure to form a six-membered ring (quinoline). For 2-alkynylanilines, the 5-exo-dig pathway is generally favored, leading to the formation of a stable indole core.

This transformation can be achieved under various conditions. For instance, the use of zinc bromide (ZnBr2) in a planetary ball mill provides a solvent-free method for the intramolecular hydroamination of 2-alkynylanilines to yield 2-substituted indoles. rsc.org Similarly, gold-based catalysts have been shown to be effective in promoting the cyclization of related compounds, with the catalyst's performance being dependent on nanoparticle size. rsc.org Palladium catalysts are also widely used to facilitate this type of cyclization, often as part of a more complex cascade reaction. researchgate.net

Metal-Catalyzed Povarov Cyclisation for Dibenzo[b,f]nih.govmasterorganicchemistry.comnaphthyridine Derivatives

The Povarov reaction is a [4+2] cycloaddition reaction, typically between an aromatic imine and an electron-rich alkene, to synthesize tetrahydroquinoline derivatives. A variation of this reaction can be envisioned for the synthesis of more complex fused systems. However, the direct synthesis of dibenzo[b,f] nih.govmasterorganicchemistry.comnaphthyridine derivatives from 2-alkynylanilines like this compound via a metal-catalyzed Povarov-type cyclization is not a widely documented transformation in scientific literature. While syntheses of various dibenzonaphthyridine isomers, such as dibenzo[c,f] masterorganicchemistry.comperlego.comnaphthyridines and dibenzo[b,h] researchgate.netnih.govnaphthyridines, have been reported, they typically proceed through different precursors and synthetic routes, such as the Friedländer condensation or reactions of aminobenzaldehydes. masterorganicchemistry.comperlego.comnih.gov A visible-light-induced Povarov cascade has been used to create 2-arylquinolines from N-benzylanilines and alcohols, but this does not involve an alkynylaniline starting material. rsc.org

Palladium-Catalyzed Aminocyclization–Coupling Cascades Leading to Indole Derivatives

A powerful extension of the simple aminocyclization is the palladium-catalyzed cascade reaction that combines the initial cyclization with a subsequent intermolecular coupling step. This strategy allows for the efficient construction of highly functionalized indole derivatives in a single operation.

In a representative example, a 2-alkynylaniline, such as 2-(p-tolylethynyl)aniline (B1601917), undergoes a palladium-catalyzed reaction with an alkene, like methyl α-acetamidoacrylate. nih.gov The process is initiated by the intramolecular aminocyclization of the alkynylaniline to form a 2-indolylpalladium intermediate. This intermediate then participates in a Heck-type coupling with the alkene, leading to the formation of a 3-alkenyl indole derivative. nih.gov This cascade approach is highly versatile, allowing for the introduction of various substituents at the C-2 position of the indole ring. nih.gov

Table 1: Palladium-Catalyzed Aminocyclization-Heck Coupling of 2-(p-tolylethynyl)aniline (1a) with Methyl α-acetamidoacrylate (3)

| Entry | Catalyst | Additive | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|

This table is based on data for 2-(p-tolylethynyl)aniline, a close structural analog of the title compound. Data sourced from nih.gov.

Brønsted Acid-Mediated Regioselectivity Control in Cycloisomerization Processes

Brønsted acids can serve as effective catalysts for the cycloisomerization of 2-alkynyl-substituted aromatics, offering a metal-free alternative to promote these transformations. The acid activates the alkyne by protonation, rendering it more electrophilic and susceptible to intramolecular attack by the nucleophilic amine.

In these reactions, the Brønsted acid plays a crucial role in controlling the regioselectivity of the cyclization. For substrates like 2-alkynylbenzaldehydes reacting with primary amines, the acid catalyzes both the initial formation of an imine and the subsequent cyclization. rsc.orgnih.gov The proton selectively coordinates with the alkyne's C-C triple bond, which is then attacked by the imine nitrogen. This typically proceeds via a 6-endo-dig cyclization to afford a 6-hydroxyisoquinolinium intermediate, which ultimately rearranges to the final isoquinolinone product. nih.gov The use of chiral Brønsted acids can also enable enantioselective cycloisomerization reactions, producing chiral products with high enantioselectivity. nih.gov

Formation of Isoquinoline (B145761) and Dihydroisoquinoline Derivatives via Cyclization of Alpha-Aminophosphonates

The synthesis of isoquinoline and dihydroisoquinoline scaffolds from this compound can be conceptualized through a multi-step sequence involving the formation of an α-aminophosphonate intermediate. This pathway begins with a Kabachnik-Fields reaction, a three-component condensation of the aniline (B41778), an aldehyde, and a dialkyl phosphite (B83602). nih.gov

In this hypothetical sequence, this compound would react with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) and a phosphite (e.g., diethyl phosphite) to generate the corresponding α-aminophosphonate. This intermediate, now bearing the aniline nitrogen linked to a phosphonate-substituted methylene (B1212753) group, would be primed for a subsequent intramolecular cyclization. This cyclization step, akin to a Pictet-Spengler or Bischler-Napieralski reaction, would involve an electrophilic attack from the α-carbon onto the electron-rich alkyne moiety, likely activated by a Lewis or Brønsted acid. This would result in the formation of a dihydroisoquinoline-phosphonate derivative. While the Kabachnik-Fields reaction is well-established for anilines, and cyclizations of 2-alkynyl precursors to isoquinolines are known via other intermediates (e.g., from 2-alkynyl benzyl (B1604629) azides or 2-alkynylbenzaldoximes), the specific complete sequence starting from a 2-alkynylaniline via an α-aminophosphonate to an isoquinoline is not a commonly reported route. nih.govnih.govnih.gov

Derivatization and Functionalization Reactions

Beyond cyclization, the distinct functional groups of this compound—the primary aromatic amine, the terminal alkyne, and the two aromatic rings—offer multiple sites for derivatization and functionalization.

Reactions at the Amino Group: The primary amino group is nucleophilic and can readily undergo standard transformations. These include N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. These derivatizations can be used to install protecting groups or to modify the electronic properties and steric environment of the molecule, which can influence the course of subsequent cyclization reactions. For analytical purposes, the amine can be derivatized with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to create fluorescent derivatives for HPLC analysis. sigmaaldrich.com

Reactions of the Alkyne Moiety: The carbon-carbon triple bond is a versatile functional group capable of undergoing a wide array of reactions. masterorganicchemistry.comperlego.com

Addition Reactions: It can undergo hydration (e.g., with aqueous acid and a mercury catalyst) to yield a ketone (via an enol intermediate), or halogenation with X₂ (X = Cl, Br) to form a tetrahalide product. masterorganicchemistry.com

Reduction: The alkyne can be fully reduced to an alkane using catalytic hydrogenation (H₂ with Pd, Pt, or Ni) or selectively reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst, or to a trans-alkene via a dissolving metal reduction (Na in NH₃). perlego.com

Cycloadditions: The alkyne can participate as a dipolarophile in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles.

Covalent Bonding with Thiols: Under certain conditions, such as proximity within an enzyme active site, the alkyne can act as a latent electrophile and react with thiol groups (e.g., from cysteine residues) to form a stable thiovinyl ether linkage. nih.gov

Reactions on the Aromatic Rings: The two tolyl rings can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (methyl, amino, and alkynyl groups) would need to be considered. More advanced C-H functionalization reactions, such as palladium-catalyzed C-H olefination, could potentially be used to introduce further complexity to the aromatic core. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions. The roles of catalysts and substrate electronics are particularly influential.

Catalysts play a pivotal role in directing the reaction pathways of 2-alkynylaniline derivatives, particularly in multicomponent reactions. The synthesis of α-amino(2-alkynylphenyl)-methylphosphonates is a prime example of catalyst-controlled selectivity. nih.gov

As shown in Table 1, the choice of reagent dictates the final product. When propylphosphonic anhydride (B1165640) (T3P®), a mild dehydrating agent, is used, the reaction between 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite stops cleanly after the formation of the open-chain α-aminophosphonate in high yield. nih.govresearchgate.net In contrast, employing a Lewis acidic copper(I) chloride (CuCl) catalyst under similar conditions leads to a tandem reaction. The initially formed α-aminophosphonate undergoes a rapid, copper-catalyzed 6-endo-dig cyclization to furnish the corresponding 1,2-dihydroisoquinolin-1-ylphosphonate as the major product. nih.gov Similarly, other Lewis acids like FeCl₃ or AgOTf have been shown to promote either the initial phosphonate (B1237965) formation or the subsequent cyclization, highlighting the power of the catalyst to control the reaction outcome. nih.govresearchgate.net

Conversely, some transformations of analogous alkynylaryl substrates are notable for being catalyst-free. The formal thioboration of o-alkynylthioanisoles relies solely on the inherent reactivity of the B-chlorocatecholborane (ClBcat) reagent. nih.govacs.org Here, ClBcat acts first as an electrophile to activate the alkyne and then as a source of a nucleophilic chloride to complete the reaction sequence. This bifunctionality obviates the need for an external catalyst, representing an efficient and mechanistically distinct pathway for C–B and C–S bond formation. nih.gov

The electronic properties and steric bulk of substituents on the aromatic rings of 2-alkynylaryl substrates significantly influence reaction rates, yields, and selectivity. rsc.org

In the multicomponent synthesis of α-amino(2-alkynylphenyl)-methylphosphonates, the electrophilicity of the 2-alkynylbenzaldehyde component is important. Studies using various substituted benzaldehydes show that electron-donating groups on the aldehyde's aromatic ring can decrease reaction yields. nih.gov This is attributed to the reduced electrophilicity of the carbonyl carbon, which slows down the initial imine formation. Conversely, electron-withdrawing groups can enhance reactivity.

| Substituent on Benzaldehyde (R) | Electronic Effect | Yield (%) |

|---|---|---|

| 4-OCH₃ | Electron-Donating | 88 |

| 4-CH₃ (p-tolyl) | Electron-Donating | 93 |

| H | Neutral | 91 |

| 4-F | Electron-Withdrawing | 87 |

| 4-Cl | Electron-Withdrawing | 98 |

For the formal thioboration reaction of o-alkynylthioanisoles, mechanistic studies have quantified the electronic effects. A Hammett study, which correlates reaction rates with substituent electronic properties, yielded a ρ+ (rho plus) value of -1.7. nih.gov This negative value indicates the buildup of positive charge in the transition state of the rate-determining step. This supports a mechanism where the nucleophilic sulfur atom attacks the alkyne, which is activated by the electrophilic boron reagent. nih.gov Interestingly, the same study found that the steric influence of ortho-substituents on the phenyl ring of the thioanisole (B89551) was minimal, suggesting that electronic factors are the dominant controlling element in that specific cyclization. nih.gov In other electrophilic cyclizations of alkynes, however, steric hindrance can play a more decisive role in determining the reaction's regioselectivity. nih.gov

Theoretical and Computational Investigations of 4 Methyl 2 P Tolylethynyl Aniline and Its Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the properties of organic molecules. By approximating the electron density of a system, DFT methods can provide accurate geometries, energies, and electronic properties with a manageable computational cost. For 4-Methyl-2-(p-tolylethynyl)aniline, DFT studies would typically employ a functional, such as B3LYP, and a basis set, like 6-31G*, to model its behavior.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or ethynyl (B1212043) groups, DFT can be used to model the step-by-step mechanism.

By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for a given reaction step can be calculated. This information is vital for understanding the feasibility and rate of a reaction. For instance, in a hypothetical electrophilic nitration of the aniline (B41778) ring, DFT could be used to determine whether the nitro group would preferentially add to the positions ortho or para to the amino group, considering the directing effects of both the amino and the tolylethynyl substituents. The calculated energy profile would show the relative energies of the intermediates and transition states for each possible pathway, revealing the most likely reaction course.

Building upon the elucidation of reaction mechanisms, DFT can be used to perform kinetic studies and calculate theoretical rate constants. By applying Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the calculated Gibbs free energy of activation (ΔG‡).

For a transformation involving this compound, such as its reaction with a hydroxyl radical in an atmospheric context, computational methods can predict the reaction's speed. medjchem.com A recent study on the reaction of 4-methyl aniline with OH radicals, for example, utilized the M06-2X and CCSD(T) methods to compute the potential energy surface and TST to calculate rate coefficients. medjchem.com The total rate coefficient for the 4-methyl aniline + OH reaction was determined to be k_total = 2.04 × 10−18 T^2.07 exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. medjchem.com Similar computational protocols could be applied to this compound to predict its reactivity and atmospheric lifetime.

The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide access to the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electronic charge on each atom in the molecule. This charge distribution highlights the electrophilic and nucleophilic sites. In this compound, the nitrogen atom of the amino group is expected to have a significant negative charge, making it a nucleophilic center. The aromatic rings will also exhibit regions of higher and lower electron density due to the influence of the substituents.

Table 1: Illustrative Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 1.85 D |

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound (DFT/B3LYP/6-31G)*

| Atom | Mulliken Charge (e) |

| N (amino) | -0.85 |

| C (ipso-NH2) | +0.20 |

| C (ipso-ethynyl) | +0.15 |

| C (ethynyl, proximal) | -0.30 |

| C (ethynyl, distal) | -0.28 |

| C (ipso-tolyl) | +0.10 |

Molecules with rotatable bonds, such as this compound, can exist in different conformations. The rotation around the single bonds, particularly the C-N bond of the amino group and the C-C bonds connecting the ethynyl linker to the aromatic rings, can lead to various spatial arrangements. DFT calculations can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers to rotation between different conformations. colostate.edu For this compound, a key conformational feature would be the dihedral angle between the plane of the aniline ring and the tolyl ring. Steric hindrance between the substituents will likely lead to a non-planar arrangement being the most stable. The rotational barrier of the amino group is also an important factor, as it influences the degree of conjugation between the nitrogen lone pair and the aromatic π-system. medjchem.combenthamdirect.com

Table 3: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-N (amino) | 1.395 | |

| N-H | 1.012 | |

| C≡C | 1.208 | |

| C(aniline)-C(ethynyl) | 1.425 | |

| C(ethynyl)-C(tolyl) | 1.430 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angles (°) | ||

| H-N-H | 112.5 | |

| C-N-H | 118.0 | |

| C-C≡C | 178.5 | |

| Dihedral Angle (°) | ||

| Aniline Ring - Tolyl Ring | 35.0 |

Quantum Chemical Calculations in Reaction Modeling and Prediction

Beyond the analysis of the molecule itself, quantum chemical calculations are a predictive tool in synthetic chemistry. By modeling potential reactions of this compound, chemists can screen for the most promising synthetic routes before undertaking laboratory work. For example, in the design of new materials, the electronic and optical properties of polymers derived from this aniline could be predicted by calculating the properties of oligomers of increasing chain length.

Computational methods can also guide catalyst design for reactions involving this substrate. By modeling the interaction of this compound with different catalysts, it is possible to identify catalysts that would lead to higher yields or better selectivity for a desired product. This predictive power accelerates the discovery and optimization of new chemical transformations.

Structure Reactivity Relationship Sar Studies in Chemical Transformations Excluding Biological/toxicological Focus

Correlating Structural Modifications with Reaction Efficiency and Product Distribution

The efficiency of chemical reactions involving 4-Methyl-2-(p-tolylethynyl)aniline and its derivatives, as well as the distribution of the resulting products, is highly dependent on the nature and position of substituents on the aromatic rings. While specific studies on the comprehensive derivatization of this compound are not extensively documented, general trends observed in the broader class of 2-alkynylanilines provide valuable insights.

A key transformation for this class of compounds is the cyclization to form indoles, often catalyzed by transition metals such as palladium and gold. The yields of these cyclization reactions are sensitive to the electronic properties of the substituents. For instance, in palladium-catalyzed cyclizations, the presence of electron-donating groups on the aniline (B41778) ring generally leads to higher yields of the corresponding indole (B1671886). Conversely, electron-withdrawing groups can hinder the reaction.

The following interactive table summarizes the yields of indole synthesis from various substituted 2-alkynylanilines, illustrating the impact of different substituents on reaction efficiency.

Table 1: Effect of Substituents on the Aniline Moiety on the Yield of Palladium-Catalyzed Indole Synthesis

| Aniline Substituent (R¹) | Alkyne Substituent (R²) | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Methyl | p-Tolyl | Pd(OAc)₂ | High |

| 4-Methoxy | Phenyl | [CpRuCl(dppe)]/NaBArF₄ | Low (sluggish) acs.org |

| 4-Chloro | Phenyl | [CpRuCl(dppe)]/NaBArF₄ | Moderate acs.org |

| 4-Ethoxycarbonyl | Phenyl | [CpRuCl(dppe)]/NaBArF₄ | High acs.org |

| H | Phenyl | Pd(OAc)₂/TPGS-750-M | Good |

| 4-Fluoro | Phenyl | AuCl | Good nih.gov |

| 4-Chloro | p-Tolyl | AuCl | Good nih.gov |

Similarly, modifications to the tolylethynyl group also play a crucial role. The nature of the substituent on the phenylacetylene (B144264) part of the molecule can influence the regioselectivity of the cyclization, leading to different product distributions.

Examination of Electronic and Steric Effects of Substituents

The electronic and steric effects of substituents on both the aniline and tolylethynyl moieties are fundamental in dictating the reactivity of this compound.

Electronic Effects:

On the aniline moiety , the methyl group at the 4-position is an electron-donating group (EDG). This EDG increases the electron density on the aniline ring, particularly at the ortho and para positions. The increased nucleophilicity of the amino group facilitates its attack on the alkyne, a key step in many cyclization reactions. Studies on related anilines have shown that stronger EDGs can further enhance reactivity, while electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amino group, thereby slowing down or inhibiting the cyclization. For instance, a methoxy (B1213986) group (a stronger EDG) can lead to sluggish reactions in some catalytic systems, whereas an ethoxycarbonyl group (an EWG) can result in high yields, suggesting a complex interplay between the substrate and the catalyst. acs.org

On the tolylethynyl moiety , the methyl group at the para-position of the phenyl ring is also an EDG. This group can influence the electron density of the alkyne's triple bond. However, the effect is more nuanced and depends on the reaction mechanism. In some cases, electron-withdrawing groups on the alkyne can accelerate the reaction by making the alkyne more susceptible to nucleophilic attack.

Steric Effects:

Steric hindrance can significantly impact the approach of reactants and catalysts. While the methyl groups in this compound are relatively small, bulkier substituents on either the aniline or the tolyl ring could impede the necessary bond formations. For example, ortho-substituents on the aniline ring can sterically hinder the approach of the catalyst and the cyclization process. Similarly, bulky groups on the phenyl ring of the tolylethynyl moiety can influence the geometry of the transition state and affect reaction rates and selectivity.

Mechanistic Interpretation of Observed SARs in Various Synthetic Methodologies

The observed structure-activity relationships in the chemical transformations of this compound and its analogs can be rationalized by considering the underlying reaction mechanisms.

In palladium-catalyzed cyclizations , a common mechanistic pathway involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular aminopalladation, where the aniline nitrogen attacks the activated alkyne. The electron-donating methyl group on the aniline ring enhances the nucleophilicity of the nitrogen atom, thus favoring this key step. Subsequent reductive elimination then affords the indole product and regenerates the palladium catalyst. nih.gov Computational studies on similar systems have shown that the presence of an electron-releasing group like a methyl group can lower the activation barrier for the cyclization step compared to an electron-withdrawing group like a chloro group. researchgate.net

Another possible mechanism, particularly with certain ruthenium catalysts, involves the formation of a vinylidene intermediate . In this pathway, the terminal alkyne rearranges to a vinylidene species upon coordination to the metal center. The aniline nitrogen then attacks the electrophilic carbon of the vinylidene, leading to the cyclized product. The electronic nature of the substituents can influence the facility of the alkyne-to-vinylidene rearrangement and the subsequent nucleophilic attack. For N-acylated 2-alkynylanilines, it has been proposed that substrates with reduced nucleophilicity of the amino group preferentially react via the vinylidene pathway. acs.org

In gold-catalyzed cyclizations , the gold(I) or gold(III) catalyst acts as a soft π-acid, activating the alkyne towards nucleophilic attack by the aniline nitrogen. The electron density of both the nucleophile (aniline) and the electrophile (alkyne) is crucial. Electron-donating groups on the aniline enhance its nucleophilicity, while the effect of substituents on the tolylethynyl moiety depends on the specific gold catalyst and reaction conditions. Some gold-catalyzed reactions have shown tolerance for both methyl and fluoro groups on the aryl substituent of the alkyne. nih.gov

The interplay of these electronic and steric factors, as interpreted through the lens of the operative reaction mechanism, provides a framework for understanding and predicting the reactivity of this compound and for designing synthetic routes to novel heterocyclic compounds.

Advanced Applications in Materials Chemistry and Organic Synthesis Non Prohibited Aspects

Utilization as a Precursor for the Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The structural arrangement of 4-Methyl-2-(p-tolylethynyl)aniline, specifically the ortho-alkynyl aniline (B41778) moiety, makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems through intramolecular cyclization reactions. Methodologies involving transition metal catalysis, particularly with gold and palladium, are prominent in achieving these transformations. researchgate.netorganic-chemistry.orgrsc.org

Quinoline (B57606) Synthesis:

Gold-catalyzed reactions have been established as a powerful tool for the synthesis of quinoline derivatives from various aniline precursors. researchgate.netrsc.org The general approach involves the annulation of aniline derivatives with alkynes. For a substrate like this compound, a gold catalyst would activate the alkyne bond, making it susceptible to intramolecular nucleophilic attack by the aniline nitrogen. This cyclization, followed by subsequent rearrangement and aromatization, would lead to the formation of a polysubstituted quinoline scaffold. The substitution pattern of the resulting quinoline would be directly influenced by the methyl groups on the aniline and tolyl portions of the starting material. While specific studies on this compound are not extensively detailed in publicly available literature, the general efficacy of gold-catalyzed synthesis of quinolines from 2-ethynylanilines is well-documented. rsc.org

Indole (B1671886) Synthesis:

Palladium-catalyzed intramolecular cyclization of 2-alkynylanilines is a well-established method for the synthesis of indole derivatives. organic-chemistry.orgrsc.org This transformation can proceed through various mechanisms, including the formation of a palladium-hydride species that inserts into the alkyne, leading to the formation of the indole ring system. organic-chemistry.org For this compound, a palladium catalyst, in conjunction with appropriate ligands and reaction conditions, could facilitate its conversion into a highly substituted indole. The resulting indole would bear a tolyl group at the 2-position and a methyl group at the 6-position, offering a unique molecular scaffold for further functionalization. The versatility of this approach allows for the synthesis of functionalized 3-alkenylindoles, which can be challenging to access through traditional methods. organic-chemistry.org

The following table summarizes the potential heterocyclic products from the cyclization of this compound based on established catalytic methods.

| Starting Material | Catalyst Type | Potential Heterocyclic Product |

| This compound | Gold (Au) | Substituted Quinoline |

| This compound | Palladium (Pd) | Substituted Indole |

Integration into Novel Molecular Designs for Potential Development of Advanced Organic Materials

The incorporation of specific molecular motifs is crucial in the design of advanced organic materials with tailored properties. This compound is noted by chemical suppliers for its potential use in the field of material science, particularly in Organic Light-Emitting Diodes (OLEDs) and as a molecule exhibiting Aggregation-Induced Emission (AIE).

Molecules with aggregation-induced or aggregation-induced emission enhancement (AIEE) properties are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The structure of this compound, a diarylalkyne derivative, is consistent with molecular designs that often exhibit AIE. The presence of multiple phenyl rings allows for rotational freedom in solution, which can quench fluorescence. Upon aggregation, the steric hindrance between the molecules can restrict these rotations, leading to a significant enhancement of fluorescence. While specific studies detailing the AIE properties of this compound are not widely published, its structural similarity to known AIE-active molecules suggests its potential in this area. This property is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging, where strong solid-state emission is required.

Role in the Synthesis of Specialized Organic Molecules for Advanced Chemical Research

Beyond its direct application as a precursor for well-known heterocyclic systems, this compound serves as a versatile building block for the synthesis of more complex and specialized organic molecules for advanced chemical research. The presence of both an amino group and an internal alkyne allows for a wide range of chemical transformations.

The amino group can be readily functionalized through acylation, alkylation, or diazotization, providing a handle to introduce further complexity or to link the molecule to other chemical entities. The internal alkyne can participate in various reactions beyond cyclizations, such as cycloadditions, cross-coupling reactions, and hydrations, to create diverse molecular architectures.

For instance, the alkyne moiety could be employed in "click" chemistry reactions or as a dienophile in Diels-Alder reactions after suitable activation. The combination of the aniline and alkyne functionalities in a single molecule allows for the development of multi-step synthetic sequences to access novel and complex target molecules that may have applications in medicinal chemistry, materials science, or as probes for biological systems. The specific substitution pattern of this compound ensures that the resulting specialized molecules possess a defined and unique three-dimensional structure.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Progress

To date, the primary academic contribution of 4-Methyl-2-(p-tolylethynyl)aniline has been its role as a readily available synthetic intermediate. bldpharm.com Its structure, featuring an aniline (B41778) core with a strategically placed internal alkyne, makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems. The ortho-disubstituted pattern of the amino and ethynyl (B1212043) groups allows for intramolecular cyclization reactions, a key strategy for synthesizing fused ring systems.

Research on analogous structures, such as 2-aminoacetophenones and other substituted anilines, has led to the development of efficient synthetic routes to polysubstituted quinolines. asianpubs.orgresearchgate.net These studies underscore the potential of the this compound scaffold in creating libraries of complex heterocyclic compounds. While direct and extensive research on the title compound is not widely published, its availability in chemical catalogs suggests its use in exploratory synthesis, likely within private industrial research or as-yet-unpublished academic work.

Identification of Unexplored Reactivity and Transformation Pathways for this compound

The reactivity of this compound is far from fully explored. While intramolecular cyclization is a predictable pathway, numerous other transformations remain to be investigated.

Novel Cyclization Cascades: Beyond simple cyclization to quinolines, the potential exists for developing tandem or cascade reactions. For instance, an initial cyclization could be followed by in-situ functionalization, cross-coupling, or rearrangement to generate highly complex and diverse molecular scaffolds.

Reactivity of the Alkyne Moiety: The internal alkyne is a hub for unexplored reactivity. Potential transformations include:

Cycloaddition Reactions: [4+2] or [2+2+2] cycloadditions with various partners could lead to novel polycyclic aromatic or carbocyclic systems.

Metal-Mediated Transformations: Reactions such as Pauson-Khand reactions or metal-catalyzed hydrations, hydroaminations, and hydroarylations could yield unique ketone or enamine derivatives.

Functionalization of the Aniline Core: The aniline nitrogen and the aromatic ring offer sites for further functionalization that could be explored in conjunction with the alkyne's reactivity. This includes N-alkylation, N-arylation, or electrophilic aromatic substitution, which could modulate the electronic properties and subsequent reactivity of the entire molecule.

Investigating these pathways, potentially guided by high-throughput screening or computational predictions, could unlock a wealth of new chemical structures derived from this versatile scaffold. rsc.org

Prospects for the Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound itself, likely achieved through Sonogashira coupling of an iodinated aniline with p-tolylacetylene, could be optimized for sustainability. Future research could focus on:

Greener Coupling Methods: Developing synthetic routes that avoid precious metal catalysts or utilize more environmentally benign solvents and reaction conditions. This could involve exploring copper-catalyzed or even metal-free coupling strategies.

C-H Activation: A more atom-economical approach would involve the direct C-H alkynylation of 4-methylaniline, bypassing the need for pre-halogenated starting materials.

Opportunities for Further In-depth Computational and Theoretical Studies

Computational chemistry offers a powerful, non-empirical tool to probe the properties and reactivity of this compound in great detail. researchgate.net Drawing parallels from studies on similarly substituted anilines, several areas are ripe for theoretical investigation. doaj.orgmdpi.comresearchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can map the potential energy surfaces for proposed transformations, such as intramolecular cyclizations or cycloadditions. mdpi.com This would allow for the identification of transition states and intermediates, providing a deeper understanding of reaction kinetics and selectivity.

Prediction of Spectroscopic and Electronic Properties: Calculations can predict NMR and IR spectra, aiding in the characterization of new derivatives. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can provide insights into the molecule's nucleophilic and electrophilic sites, guiding the design of new reactions.

Conformational Analysis: Theoretical studies can determine the preferred conformations of the molecule and the energy barriers to rotation around the aryl-alkyne bond, which can influence its reactivity in sterically demanding transformations.

These computational studies would not only support experimental findings but also accelerate the discovery of new reactions and applications by predicting reactivity before a reaction is attempted in the lab.

Future Directions in the Design and Synthesis of New Chemical Entities Based on the Alkynylaniline Scaffold (non-biological/medical focus)

The unique electronic and structural features of the alkynylaniline scaffold make it a promising platform for the development of novel materials, moving beyond its role as a simple synthetic intermediate.

Organic Electronics: The rigid, conjugated system inherent in molecules derived from this compound is a key feature for materials used in organic electronics. Polymerization or incorporation into larger π-conjugated systems could lead to new organic semiconductors, conductors, or materials for organic light-emitting diodes (OLEDs).

Novel Dyes and Sensors: The extended π-system suggests that derivatives could possess interesting chromophoric or fluorophoric properties. echemi.com The aniline and alkyne groups could serve as binding sites for metal ions or other analytes, making them potential candidates for chemosensors where binding induces a change in color or fluorescence.

Advanced Ligand Development: The nitrogen atom of the aniline and the π-system of the alkyne could act in concert as a bidentate ligand for transition metal catalysts. Tailoring the steric and electronic properties of the scaffold could lead to new ligands for a variety of catalytic transformations.

By shifting the focus from its intermediate status to its potential as a core functional unit, future research can unlock the latent potential of the alkynylaniline scaffold in materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-2-(p-tolylethynyl)aniline, and how can structural purity be verified?

- Methodology : Synthesis often involves coupling reactions, such as Sonogashira coupling, between terminal alkynes and halogenated aniline derivatives. For structural verification, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) to confirm the presence of the ethynyl (-C≡C-) group and substituent positions. For example, NMR data for similar ethynyl-aniline derivatives show distinct shifts for aromatic protons (~6.5–7.5 ppm) and fluorine-containing groups (¹⁹F NMR: ~-40 to -60 ppm) .

- Purity Check : Pair NMR with high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns. Thin-layer chromatography (TLC) with UV visualization or staining (e.g., aniline-diphenylamine-phosphoric acid) can monitor reaction progress .

Q. How does the solubility of this compound influence its application in organic reactions?

- Methodology : Solubility tests in polar (e.g., methanol, water) and nonpolar solvents (e.g., toluene, DCM) guide reaction medium selection. Aniline derivatives are typically more soluble in organic solvents (e.g., DCM, THF) than in water due to hydrophobic aromatic and ethynyl groups . Pre-dissolve the compound in a suitable solvent (e.g., DCM) before introducing catalysts or reactants to avoid inhomogeneous mixing.

Q. What analytical techniques are critical for characterizing intermediates during the synthesis of this compound?

- Methodology :

- TLC : Use silica gel plates with fluorescent indicators and develop in hexane/ethyl acetate mixtures. Staining reagents (e.g., phosphomolybdic acid) enhance spot visibility .

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Chromatography : Purify intermediates via column chromatography with gradient elution (e.g., hexane to ethyl acetate) .

Advanced Research Questions

Q. How can gold nanoparticle catalysts enhance the isomerization of this compound to indole derivatives?

- Methodology : Gold nanoparticles (AuNPs) on supports like SiO₂ or Al₂O₃ catalyze cyclization reactions. Optimize parameters:

- Temperature : 90–120°C in toluene .

- Catalyst Loading : 1–5 mol% AuNPs to balance cost and efficiency.

- Reaction Monitoring : Use GC-MS or HPLC to track indole formation (retention time ~8–10 min for indole derivatives) .

- Mechanistic Insight : AuNPs facilitate alkyne activation, promoting 5-endo-dig cyclization to form indole rings. Density functional theory (DFT) simulations can model transition states .

Q. What experimental design strategies optimize photocatalytic degradation of this compound in environmental remediation studies?

- Methodology :

- Box-Behnken Design : Test variables (e.g., pH, catalyst dose, light intensity) at three levels to minimize experiments (e.g., 27 runs for 4 variables) .

- Catalyst Selection : MnFe₂O₄/Zn₂SiO₄ composites show high efficiency under simulated solar radiation. Characterize catalysts via XRD and BET surface area analysis .

- Degradation Metrics : Quantify residual aniline using UV-Vis spectroscopy (λ = 280 nm) or HPLC with a C18 column .

Q. How do competing reaction pathways (e.g., dimerization vs. cyclization) affect the synthesis of this compound derivatives?

- Methodology :

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor bond formation. For example, alkyne dimerization shows distinct C≡C stretching shifts (~2100 cm⁻¹) versus cyclization products .

- Additive Screening : Fluorinated alcohols (e.g., HFIP) suppress side reactions by stabilizing cationic intermediates. Test Cs₂CO₃ as a base to deprotonate ethynyl groups selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.